![molecular formula N3Na B589533 Sodium Azide-15N3 CAS No. 1015486-10-8](/img/structure/B589533.png)
Sodium Azide-15N3
Overview
Description
Sodium Azide-15N3 is an isotopically labeled analogue of sodium azide . It is a unique linear species containing three nitrogen atoms and is used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) .
Synthesis Analysis
The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, was prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite . Then, (15N)-azide-tagged molecules were synthesized in 3-5 steps readily from commercially available reagents .Molecular Structure Analysis
Azide moieties are unique linear species containing three nitrogen atoms . The molecular formula of Sodium Azide-15N3 is N3Na .Chemical Reactions Analysis
Sodium Azide-15N3 exhibits long-lasting hyperpolarization lifetimes up to 9.8 min at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes (15N)3-azide as a powerful spin storage for hyperpolarization .Physical And Chemical Properties Analysis
Sodium Azide-15N3 is a colorless to white, odorless, crystalline solid . Its molecular weight is 67.99 .Scientific Research Applications
Hyperpolarized Magnetic Resonance Imaging (HP-MRI)
Sodium Azide-15N3 has been used as a tag for developing long-lived hyperpolarized agents in HP-MRI . The azide moieties, unique linear species containing three nitrogen atoms, represent an attractive class of molecular tag for this imaging technique . The 15N3-azide-containing molecules exhibit long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes 15N3-azide as a powerful spin storage for hyperpolarization .
Biological Molecule Tagging
A variety of biologically important molecules, including choline, glucose, amino acid, and drug derivatives, have been studied with 15N-labeled azides . This demonstrates the great potential of 15N-labeled azides as universal hyperpolarized tags for nuclear magnetic resonance imaging applications .
Synthesis of Acyclic and Cyclic Nitrogen Compounds
Azide derivatives, including Sodium Azide-15N3, have been used in synthetic methodologies leading to a wide range of acyclic and cyclic nitrogen compounds . This chemical avenue started near the end of the 19th century and has led to the synthesis of several organic azide derivatives and the study of their potential applications .
Medical Applications
Some products of Sodium Azide-15N3 derivatization methods have demonstrated significant properties and applications. For example, Zidovudin (AZT), an azide derivative displaying anti-AIDS application, is an example . Other azide derivatives are involved in the synthesis of Paclitaxel (Taxol), an anticancer drug, and Oseltamivir (Tamiflu), an anti-influenza A/B drug .
Material Science
Azides and porphyrinoids (such as porphyrin and corrole macrocycles) can give rise to new derivatives with significant biological properties and as new materials’ components . A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and many others) can now be available and used for several medicinal and industrial purposes .
Catalysis
Azides, including Sodium Azide-15N3, have been used in various catalytic processes . They have been used in click chemistry and cycloadditions, which are important reactions in the field of synthetic chemistry .
Mechanism of Action
Target of Action
Sodium Azide-15N3 is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The azide moiety, a unique linear species containing three nitrogen atoms, is the primary target of Sodium Azide-15N3 . It is particularly useful in real-time in vivo detection of heteronuclei, allowing for the investigation of many dynamic metabolic and physiological processes that were previously inaccessible to imaging .
Mode of Action
Sodium Azide-15N3 interacts with its targets by inducing non-equilibrium polarization, which can enhance NMR signal by several orders of magnitude . This results in long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes Sodium Azide-15N3 as a powerful spin storage for hyperpolarization .
Biochemical Pathways
The azide anions of Sodium Azide-15N3 can penetrate the blood-brain barrier and be metabolized to nitrogen oxide in the central nervous system . This process affects the biochemical pathways related to the synthesis of excitatory amino acids, leading to marked reductions in blood pressure and convulsions .
Pharmacokinetics
The pharmacokinetics of Sodium Azide-15N3 is primarily governed by the spin-lattice relaxation time (T1) of the nucleus within the molecules of interest . This presents challenges for developing effective HP-MRI agents for biomedical and clinical applications .
Result of Action
The result of Sodium Azide-15N3’s action is the generation of long-lasting hyperpolarization lifetimes, which are crucial for enhancing the sensitivity of MRI . This allows for the real-time in vivo detection of heteronuclei, enabling the investigation of many dynamic metabolic and physiological processes .
Action Environment
The action of Sodium Azide-15N3 is influenced by environmental factors such as temperature and magnetic field strength . For instance, the hyperpolarization lifetimes and polarization levels of Sodium Azide-15N3 are observed at 1 T , indicating that the magnetic field strength plays a significant role in its efficacy
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;bis(15N)(azanidylidene)(15N)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVTKHYLBLMZ-HCULJTSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=[N-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N-]=[15N+]=[15N-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858397 | |
Record name | Sodium (~15~N_3_)azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.9900960 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Azide-15N3 | |
CAS RN |
1015486-10-8 | |
Record name | Sodium (~15~N_3_)azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.